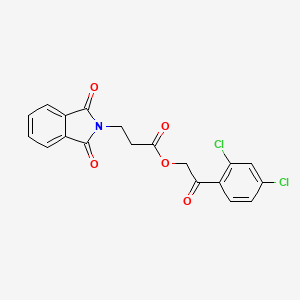

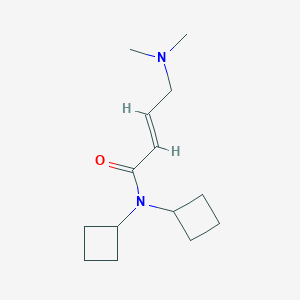

![molecular formula C12H12N2O3S B2557868 N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)oxalamide CAS No. 2034439-98-8](/img/structure/B2557868.png)

N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[b]thiophene is a heterocyclic compound . It’s a five-membered ring made up of one sulfur atom and four carbon atoms . This structure is a key component in many biologically active compounds and has diverse applications in medicinal chemistry .

Synthesis Analysis

Benzo[b]thiophene derivatives can be synthesized using various methods. One common method involves coupling reactions and electrophilic cyclization reactions . Another strategy involves the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives can be quite complex, depending on the specific substituents attached to the ring. The structure enables diverse applications, ranging from drug discovery to organic synthesis.Chemical Reactions Analysis

Benzo[b]thiophene derivatives can undergo a variety of chemical reactions. For example, they can participate in aryne reactions with alkynyl sulfides, leading to the formation of new benzothiophene scaffolds .Physical And Chemical Properties Analysis

Benzo[b]thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications

Antimicrobial Properties

Benzothiophene derivatives, including N1-(2-(benzo[b]thiophene-3-yl)-2-hydroxyethyl)oxalamide, have been tested for their antimicrobial efficacy. They have shown promising results against various indicator microorganisms such as Candida albicans, Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. Some derivatives have displayed high antibacterial activity, particularly against S. aureus, which is known for its drug-resistant strains .

Antioxidant Activity

These compounds have also been evaluated for their antioxidant capacities. Studies have revealed that certain benzothiophene derivatives exhibit antioxidant properties with TEAC values indicating higher antioxidant capacity than the reference compound trolox. This suggests their potential use in preventing oxidative stress-related diseases .

Anti-Cancer Applications

Benzothiophene units are integral in the development of anti-cancer drugs. They have been used in pharmaceuticals like Raloxifene, which is employed in the treatment of breast cancer and has fewer side effects compared to other drugs with similar biological properties. The compound’s role in cancer treatment is significant due to its ability to inhibit cancer cell growth .

Anti-HIV Activity

Research has indicated that benzothiophene derivatives possess anti-HIV activity. This is crucial in the search for new therapeutic agents against HIV, as the virus is known to mutate and develop resistance against existing treatments. The potential of these compounds in anti-HIV therapy could lead to the development of more effective drugs .

Serotoninergic Activity

Benzothiophene derivatives have been assessed for their affinity on serotoninergic 5-HT1A receptors. These receptors are important in the treatment of depression, anxiety, and other neurological disorders. The compounds’ interaction with these receptors could pave the way for new treatments in neuropsychopharmacology .

Inhibitors of Human Enzymes

Some benzothiophene derivatives have been identified as effective inhibitors of human enzymes. This application is significant in the field of drug discovery, where enzyme inhibition plays a crucial role in the treatment of various diseases. By inhibiting specific enzymes, these compounds can be tailored to target particular pathological processes .

Mechanism of Action

Safety and Hazards

Future Directions

The future research directions in the field of benzo[b]thiophene derivatives are vast. They include the synthesis and characterization of novel thiophene moieties with wider therapeutic activity . The goal is to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name |

N'-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c13-11(16)12(17)14-5-9(15)8-6-18-10-4-2-1-3-7(8)10/h1-4,6,9,15H,5H2,(H2,13,16)(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDGLVXSGHORKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C(=O)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-[(5-chloropyrazin-2-yl)methyl]-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2557786.png)

![6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2557791.png)

![N-(4-fluorobenzyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2557793.png)

![N-(2-chlorophenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2557797.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2557799.png)

![2-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-3-oxo-N-(m-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2557807.png)